3-[(4-Bromophenyl)sulfanyl]propan-1-ol
Description
3-[(4-Bromophenyl)sulfanyl]propan-1-ol (CAS: 5738-82-9) is a sulfur-containing aromatic alcohol characterized by a propanol backbone linked to a 4-bromophenyl group via a sulfanyl (-S-) bridge. Its molecular formula is C₉H₁₁BrOS, with a molecular weight of 247.15 g/mol (calculated based on atomic weights). The bromine atom at the para position of the phenyl ring enhances its electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJZYLVSPXCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromothiophenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]propan-1-ol undergoes various chemical reactions, including:
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Phenyl group
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The thioether linkage and bromophenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
3-(2-Bromophenyl)propan-1-ol (CAS: Not explicitly listed)
3-(4-Bromo-2-chlorophenyl)propanoic acid (CAS: 358789-16-9)
- Structure: Propanoic acid backbone with 4-bromo and 2-chloro substituents.
- Properties : Molecular weight 254.65 g/mol ; the carboxylic acid group increases acidity (pKa ~4.5–5.0) compared to the alcohol .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-[(4-Bromophenyl)sulfanyl]propan-1-ol | C₉H₁₁BrOS | 247.15 | -OH, -S- |
| 3-(2-Bromophenyl)propan-1-ol | C₉H₁₁BrO | 215.09 | -OH |
| 3-(4-Bromo-2-chlorophenyl)propanoic acid | C₁₁H₈ClBrO₂ | 254.65 | -COOH |
Sulfur-Containing Analogs
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone
3-(Methylsulfanyl)propan-1-ol (Methionol)
- Structure : Methyl group replaces the bromophenyl moiety.
- Applications : Imparts roasted/chocolate odors in wine; perception threshold in wine: 0.244 mg/L .
| Compound | Bioactivity/Application | Key Structural Difference |
|---|---|---|
| This compound | Potential drug intermediate | Bromophenyl + sulfanyl |
| 3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone | SARS-CoV-2 Mpro inhibition | Ketone + diphenyl groups |
| Methionol | Flavor compound in oenology | Methyl + sulfanyl |
Heterocyclic Derivatives
3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]quinazolinone (7A1)
- Structure: Integrates a thiadiazole ring and quinazolinone core.
- Synthesis : Condensation of phenacyl bromides under reflux (56% yield) .
- Bioactivity: Not explicitly reported but structurally similar to anti-inflammatory oxadiazoles (e.g., 59.5–61.9% inhibition in carrageenan-induced edema models) .
Physicochemical and Reactivity Differences
- Solubility: The sulfanyl group in this compound enhances lipophilicity compared to non-sulfur analogs like 3-(4-Bromophenyl)propan-1-ol (logP ~2.5 vs. ~2.1) .
- Boiling Point: Higher than methionol due to bromine’s molecular weight contribution.
- Reactivity : The sulfanyl bridge is susceptible to oxidation, forming sulfoxides or sulfones, unlike ether or alcohol analogs .
Biological Activity
3-[(4-Bromophenyl)sulfanyl]propan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bromophenyl group attached to a sulfur atom and a propan-1-ol moiety. This configuration suggests potential for various chemical interactions, including hydrogen bonding and nucleophilic substitutions. The presence of the hydroxyl group (–OH) enhances its solubility and reactivity, making it a candidate for further biological evaluation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Studies have evaluated its efficacy against various pathogens, revealing promising results.
Table 1: Antimicrobial Activity Overview
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values suggest that it can be comparable to standard antibiotics in certain cases.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Cell Membrane Disruption : The compound may alter the integrity of microbial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes crucial for microbial survival or replication, similar to other antimicrobial agents.
Further research is necessary to clarify these mechanisms and identify specific molecular targets.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound. For instance:
- Neurotoxicity Assessment : A study investigating a pyrazoline derivative of the compound assessed its effects on acetylcholinesterase activity in brain tissues. Results indicated potential neurotoxic effects, which warrant caution in therapeutic applications.
- Antifungal Efficacy : Research on related thiophene derivatives highlighted their antifungal properties, suggesting that modifications in the sulfur-containing compounds can enhance their biological activity against fungal pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
